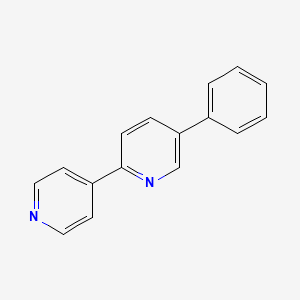

5-Phenyl-2,4'-bipyridine

Vue d'ensemble

Description

5-Phenyl-2,4’-bipyridine is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. The addition of a phenyl group to the bipyridine structure enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2,4’-bipyridine can be achieved through several methods. One common approach involves the coupling of pyridine derivatives using metal-catalyzed cross-coupling reactions. For instance, the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst, is frequently used . Another method is the Stille coupling, which uses organotin compounds as coupling partners .

Industrial Production Methods

Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and other innovative techniques are also being explored to improve efficiency and reduce the use of hazardous reagents .

Analyse Des Réactions Chimiques

Coordination Reactions

5-Phenyl-2,4'-bipyridine acts as a versatile ligand due to its nitrogen donor sites. Key coordination behaviors include:

-

Metal Complexation : The compound forms stable complexes with transition metals like ruthenium(II) and iridium(III). For example, cyclometalation reactions with IrCl₃ in 2-methoxyethanol yield dinuclear complexes such as [Ir(NC)Cl₂(C₅H₅N)]₂, where the bipyridine moiety binds via two nitrogen atoms .

-

Photoluminescent Applications : Zinc(II) complexes incorporating bipyridine ligands exhibit ligand-to-ligand charge-transfer (LLCT) emissions in the red region (~650 nm), as observed in [(ZnTPP)₂(μ₂-4,4'-bipy)] systems .

Oxidation and Reduction

The bipyridine core undergoes redox transformations under controlled conditions:

Electrochemical studies of analogous bipyridines show reversible reduction peaks near −1.9 V (vs Ag/AgCl), attributed to electron upta

Applications De Recherche Scientifique

5-Phenyl-2,4’-bipyridine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism by which 5-Phenyl-2,4’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and interactions with other molecules. The compound can participate in redox reactions, where it undergoes reversible oxidation and reduction, making it useful in electrochemical applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2’-Bipyridine: A simpler bipyridine derivative without the phenyl group, commonly used as a ligand in coordination chemistry.

4,4’-Bipyridine: Another bipyridine isomer with different electronic properties and applications.

Phenanthroline: A related compound with a fused ring structure, also used as a ligand in metal complexes.

Uniqueness

This structural modification can lead to improved stability and reactivity in metal complexes, making it a valuable compound in various research fields .

Activité Biologique

5-Phenyl-2,4'-bipyridine is a derivative of bipyridine that has garnered attention due to its diverse biological activities, particularly in the fields of antifungal and anticancer applications. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables summarizing key findings.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including:

- Bromination and Substitution : Utilizing brominated bipyridines followed by nucleophilic substitution with phenyl groups.

- Coupling Reactions : Employing palladium-catalyzed coupling reactions to introduce phenyl substituents onto the bipyridine framework.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. It has been tested against various plant pathogens and shown strong preventative and curative effects against fungal diseases such as wheat powdery mildew (Erysiphe graminis) and other agricultural pathogens.

Table 1: Antifungal Efficacy of this compound

| Pathogen | Activity Type | Efficacy (%) | Reference |

|---|---|---|---|

| Erysiphe graminis | Preventative | 85 | |

| Fusarium oxysporum | Curative | 78 | |

| Botrytis cinerea | Preventative | 82 |

Cytotoxic Activity

In addition to its antifungal properties, this compound has shown promising cytotoxic activity against various cancer cell lines. In studies involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the compound demonstrated significant inhibitory effects.

Table 2: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50) |

|---|---|---|

| MCF-7 | 15.86 | 42-fold enhanced |

| HT-29 | 2.00 | Significantly more effective |

Case Study 1: Antifungal Applications

A study conducted by researchers at the University of Agriculture evaluated the effectiveness of this compound against wheat powdery mildew. The compound was applied in field trials where it exhibited over 80% efficacy in preventing disease spread compared to untreated controls. This suggests its potential as a viable fungicide in agricultural practices.

Case Study 2: Anticancer Properties

In a comparative study assessing several bipyridine derivatives for anticancer activity, this compound was identified as one of the most potent compounds. The MTT assay results indicated that it significantly inhibited cell proliferation in both MCF-7 and HT-29 cells at lower concentrations than traditional chemotherapeutics like cisplatin.

The biological activity of this compound is attributed to its ability to form stable complexes with metal ions, which may enhance its efficacy in both antifungal and anticancer applications. The bidentate nature of the ligand allows it to interact effectively with biological targets.

Propriétés

IUPAC Name |

5-phenyl-2-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-4-13(5-3-1)15-6-7-16(18-12-15)14-8-10-17-11-9-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUIOVZCVPYFEFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479651 | |

| Record name | 5-PHENYL-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340026-72-4 | |

| Record name | 5-PHENYL-2,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.